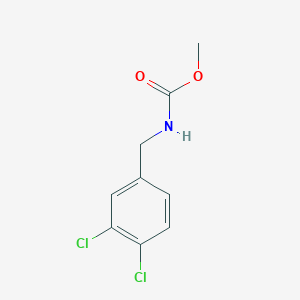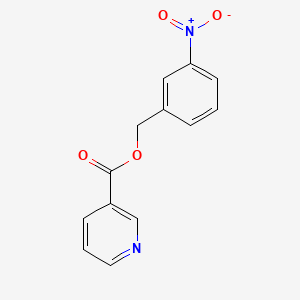
3-nitrobenzyl nicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-nitrobenzyl nicotinate is a compound that has gained significant attention in scientific research due to its unique properties. It is a derivative of nicotinic acid that contains a nitrobenzyl group attached to the pyridine ring. This compound has shown promising results in various research areas, including drug delivery, imaging, and photodynamic therapy.
Mécanisme D'action
The mechanism of action of 3-nitrobenzyl nicotinate involves the release of the active drug molecule upon activation by light. The nitrobenzyl group acts as a phototrigger, absorbing light energy and undergoing a photochemical reaction that results in the cleavage of the bond between the nitrobenzyl group and the pyridine ring. This releases the active drug molecule, which can then exert its therapeutic effect.
Biochemical and physiological effects:
The biochemical and physiological effects of 3-nitrobenzyl nicotinate depend on the specific drug molecule that is released upon activation. In general, the release of the drug molecule is localized to the site of activation, which minimizes systemic toxicity. Additionally, the use of light as a trigger allows for precise control over drug release, further reducing the risk of off-target effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-nitrobenzyl nicotinate is its versatility. It can be used with a wide range of drug molecules, making it a valuable tool for drug delivery and imaging research. Additionally, its photoactivatable properties allow for precise control over drug release, which is important for minimizing off-target effects. However, the use of light as a trigger can be limiting in some experimental setups, as it requires specialized equipment and may not be compatible with certain biological systems.
Orientations Futures
There are several future directions for research involving 3-nitrobenzyl nicotinate. One area of interest is the development of more efficient synthesis methods that can produce higher yields of the compound. Additionally, further research is needed to optimize the photoactivatable properties of 3-nitrobenzyl nicotinate for specific drug molecules and imaging applications. Finally, there is potential for the use of 3-nitrobenzyl nicotinate in combination with other therapies, such as chemotherapy or immunotherapy, to enhance their effectiveness and reduce side effects.
Méthodes De Synthèse
The synthesis of 3-nitrobenzyl nicotinate involves the reaction of nicotinic acid with 3-nitrobenzyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at a high temperature and under an inert atmosphere. The resulting product is purified by crystallization or column chromatography.
Applications De Recherche Scientifique
3-nitrobenzyl nicotinate has been extensively studied for its potential applications in drug delivery and imaging. It is used as a photoactivatable prodrug, which means that it can be activated by light to release the active drug molecule. This property makes it an attractive candidate for targeted drug delivery, as it allows for precise control over drug release. Additionally, 3-nitrobenzyl nicotinate has been used as a fluorescent probe for imaging purposes. It has been shown to selectively target cancer cells, making it a promising tool for cancer diagnosis and treatment.
Propriétés
IUPAC Name |
(3-nitrophenyl)methyl pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O4/c16-13(11-4-2-6-14-8-11)19-9-10-3-1-5-12(7-10)15(17)18/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOFOFVXQHJCOFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])COC(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Nitrobenzyl nicotinate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-{[(5-methyl-3-isoxazolyl)carbonyl]amino}benzoate](/img/structure/B5809766.png)
![N-{3,5-dichloro-2-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5809776.png)
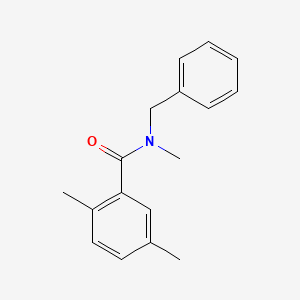

![2-[(4-ethoxybenzoyl)amino]benzamide](/img/structure/B5809803.png)
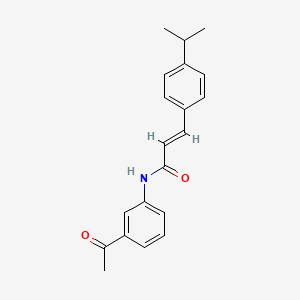
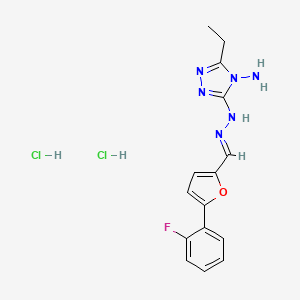
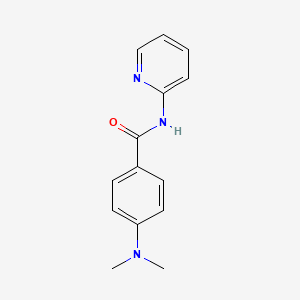
![N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5809831.png)
![methyl 4-(aminocarbonyl)-5-[(3,4-dimethylbenzoyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B5809832.png)
![1-{[4-(benzyloxy)phenyl]carbonothioyl}pyrrolidine](/img/structure/B5809838.png)

